molecular formula C17H24Cl2N2O2 B2893616 2-(2-Chlorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396849-05-0

2-(2-Chlorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2893616
CAS RN: 1396849-05-0
M. Wt: 359.29
InChI Key: REUSSDBHINBYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H24Cl2N2O2 and its molecular weight is 359.29. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Breast Cancer: Some 1,2,4-triazine derivatives bearing piperazine amide moiety, similar in structure to the compound , showed promising antiproliferative agents against MCF-7 breast cancer cells (Yurttaş et al., 2014).
  • Anticancer and Antituberculosis Studies: Derivatives of 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone showed significant anticancer and antituberculosis activities, suggesting the potential of related compounds in these areas (Mallikarjuna et al., 2014).

Antimicrobial and Antifungal Applications

  • Antibacterial and Antifungal Activities: Azole-containing piperazine derivatives demonstrated moderate to significant antibacterial and antifungal activities, indicating the potential of related compounds in treating microbial infections (Gan et al., 2010).

Pharmacological Evaluation

  • σ1 Receptor Antagonist for Pain Management: A study on pyrazoles led to the identification of a σ1 receptor antagonist, which is structurally related and shows promise in the treatment of pain (Díaz et al., 2020).

Synthesis and Chemical Properties

  • Electrochemical Synthesis: Research on the electrochemical synthesis of new phenylpiperazine derivatives, similar to the compound , provides insights into environmentally friendly synthesis methods (Nematollahi & Amani, 2011).
  • Synthesis of Related Compounds: The synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol highlights the methods and parameters for producing similar compounds (Jin-peng, 2013).

Other Applications

  • Antipsychotic Activity: Biphenyl moiety linked with aryl piperazine, structurally related to the compound , exhibited considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential in antipsychotic treatments (Bhosale et al., 2014).
  • HIV-1 RT Inhibition: A study on 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives as inhibitors of HIV-1 RT revealed significant potency against the target, indicating potential applications in HIV treatment (Chander et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2.ClH/c18-15-4-2-1-3-14(15)11-17(22)20-9-7-19(8-10-20)12-16(21)13-5-6-13;/h1-4,13,16,21H,5-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUSSDBHINBYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.